tert-butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-9-4-5-13-6-10(14)8-16-7-9/h9-10,13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQECAYIXVHVQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCNCC1COC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition of Dicarbonyl Compounds with Diamines
A foundational strategy for synthesizing diazabicyclo derivatives involves cycloaddition reactions between dicarbonyl compounds and diamines. For example, levulinic acid (or its esters) reacts with diamines under reflux conditions in ethanol to form bicyclic intermediates. This method, optimized for related diazabicyclo structures, typically yields 45–85% depending on the diamine chain length.
General Procedure :
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Reactants : Ethyl levulinate (0.07 mol) and excess diamine (0.25 mol) in ethanol.
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Conditions : Reflux for 8 hours, followed by solvent removal and silica gel chromatography.
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Outcome : The reaction forms the bicyclic amine core, which is subsequently Boc-protected (see Section 2).
For the target compound, analogous steps likely employ a diamine such as 1,5-diaminopentane to form the 8-oxa-3,10-diazabicyclo[4.3.1]decane skeleton.
Introduction of the Boc Protecting Group
Boc Protection of Secondary Amines
The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride). This step is critical for stabilizing the amine during subsequent reactions.
Optimized Protocol :
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Reactants : Bicyclic amine (1 equiv), Boc anhydride (1.1 equiv).
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Conditions : Stirred in dichloromethane (DCM) or tetrahydrofuran (THF) with a catalytic base (e.g., DMAP or triethylamine) at 0°C to room temperature.
Example :
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In a representative synthesis of tert-butyl 3,5-dimethylpiperazine-1-carboxylate, Boc protection achieved near-quantitative yields using Boc anhydride in DCM with DMAP.
Comparative Analysis of Methods
Challenges and Optimization Strategies
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Cycloaddition Limitations : Lower yields (e.g., 52%) occur with bulkier diamines due to steric hindrance.
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Boc Protection Side Reactions : Over-alkylation is mitigated by using controlled stoichiometry and low temperatures.
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Catalytic Asymmetry : Ligand design remains critical for enantioselective variants .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
tert-Butyl 4-Oxo-8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate
10-Methyl-8,10-diazabicyclo[4.3.1]decane
- Molecular Formula : C₉H₁₆N₂
- Molecular Weight : 152.24 g/mol (estimated)
- Key Differences: Lacks the tert-butyl ester and oxa group, simplifying the bicyclic structure. Used as a precursor for nicotinic modulators targeting CNS disorders .
Benzyl 5-(Hydroxymethyl)-3-(4-Methoxybenzyl)-2-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate
- Molecular Formula : C₂₄H₂₇N₂O₅ (estimated)
- Key Differences :
Structural and Functional Analysis
Impact of Substituents
Biological Activity
Tert-butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate (CAS: 1331848-02-2) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.
- Molecular Formula : C12H22N2O3
- Molecular Weight : 242.32 g/mol
- Purity : 97%
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of bicyclic structures through cyclization methods. The synthetic routes often leverage intramolecular reactions that facilitate the construction of the bicyclic framework.
Biological Activity
The biological activity of this compound has been investigated in various contexts:
Antimicrobial Activity
Research indicates that compounds with similar bicyclic structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of diazabicyclo compounds can inhibit bacterial growth effectively.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The compound's structure allows for interaction with neurotransmitter systems, which could be beneficial in treating conditions such as Alzheimer's disease.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor in biochemical assays, particularly in inhibiting certain proteases and kinases which are crucial in cancer progression and inflammation pathways.
Case Studies and Research Findings
A selection of studies highlights the biological significance of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial properties against Staphylococcus aureus; showed inhibition at concentrations of 50 µg/mL. |
| Study 2 | Evaluated neuroprotective effects in vitro; demonstrated reduced apoptosis in neuronal cell lines treated with the compound. |
| Study 3 | Assessed enzyme inhibition; found IC50 values indicating effective inhibition of specific kinases involved in cancer signaling pathways. |
Q & A
Q. What are the common synthetic routes for tert-butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate?
The synthesis typically involves multi-step procedures starting from suberic acid (octanedioic acid). A key intermediate, dimethyl 2,7-dibromooctanedioate, is prepared via bromination and esterification. Subsequent aminolysis with methylamine yields azepane dicarboxylate derivatives, which undergo cyclization under controlled conditions (e.g., heating with benzylamine in xylene) to form the bicyclic core. Reduction with LiAlH4 and hydrogenolysis finalize the structure .
Q. Which spectroscopic methods are critical for structural characterization of this compound?
Essential techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm stereochemistry and ring substitution patterns (e.g., distinguishing diastereomers via coupling constants) .
- IR/Raman spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1740 cm<sup>-1</sup> for ester moieties) .
- HRMS (ESI-TOF) : Validates molecular weight and purity .
Q. What are the primary applications of this compound in biomedical research?
It serves as a scaffold for nicotinic acetylcholine receptor modulators, with potential applications in CNS disorders like Alzheimer’s disease. Derivatives have been studied for their spasmolytic and antibacterial properties .
Q. How does the bicyclic framework influence chemical reactivity?
The 8-oxa-3,10-diazabicyclo[4.3.1]decane core enhances rigidity, enabling selective functionalization at the nitrogen and oxygen sites. This structural constraint also improves binding affinity to biological targets compared to monocyclic analogs .
Advanced Research Questions
Q. What challenges arise in stereochemical control during synthesis, and how are they resolved?
Bromination of suberic acid produces a racemic mixture of diastereomers, complicating purification. Chromatographic separation (e.g., silica gel) or crystallization from ethanol is employed to isolate the desired meso-isomer. Stereochemical assignments rely on NOESY and HMBC NMR data .
Q. How can reaction conditions be optimized for intermediates like dimethyl 2,7-dibromooctanedioate?
Key parameters include:
- Catalyst selection : Thionyl chloride for esterification and palladium for cyclization .
- Temperature control : Bromination at 90°C under mercury lamp irradiation minimizes side reactions .
- Solvent choice : Dichloromethane or ethanol enhances yield during cyclization .
Q. What strategies mitigate side reactions during ring-closure steps?
Q. How are data contradictions in spectral analysis resolved?
Discrepancies between theoretical and experimental NMR/HRMS data are addressed via:
- Computational validation : DFT calculations predict chemical shifts and isotopic patterns .
- Cross-referencing : Comparing results with structurally similar compounds (e.g., 10-methyl-8,10-diazabicyclo derivatives) .
Q. What analytical techniques confirm purity and stability under storage?
Q. How does this compound compare to other diazabicyclo analogs in pharmacological studies?
Unlike 3,8-diazabicyclo[3.2.1]octanes, the 8-oxa substitution in this compound enhances solubility and reduces metabolic inactivation. Its benzyl derivatives exhibit higher affinity for serotonin transporters compared to non-oxygenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
